2-(4-bromo-1-methyl-1H-pyrazol-5-yl)pyridine
CAS No.:
Cat. No.: VC18261441
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3 |
|---|---|
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 2-(4-bromo-2-methylpyrazol-3-yl)pyridine |
| Standard InChI | InChI=1S/C9H8BrN3/c1-13-9(7(10)6-12-13)8-4-2-3-5-11-8/h2-6H,1H3 |
| Standard InChI Key | DXWRELSLSCFARC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=C(C=N1)Br)C2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine belongs to the pyrazolo[3,4-b]pyridine family, featuring a bromine atom at position 4 of the pyrazole ring and a methyl group at position 1. Its IUPAC name, 2-(4-bromo-2-methylpyrazol-3-yl)pyridine, reflects this substitution pattern. Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrN₃ |
| Molecular Weight | 238.08 g/mol |
| Canonical SMILES | CN1C(=C(C=N1)Br)C2=CC=CC=N2 |
| InChIKey | DXWRELSLSCFARC-UHFFFAOYSA-N |
| PubChem CID | 83717248 |
The planar structure facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity, making it amenable to cross-coupling reactions .
Crystallographic and Spectroscopic Data
Although single-crystal X-ray diffraction data for this specific compound remains unpublished, related brominated pyrazolopyridines exhibit monoclinic crystal systems with unit cell parameters averaging a = 8.2 Å, b = 12.1 Å, c = 7.9 Å, and β = 112.3° . Nuclear magnetic resonance (NMR) spectral predictions indicate:
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¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, pyrazole-H and pyridine-H), 6.92 (s, 1H, pyridine-H), 3.91 (s, 3H, N–CH₃)
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¹³C NMR (101 MHz, CDCl₃): δ 153.2 (C-Br), 149.8 (pyridine-C), 139.4 (pyrazole-C), 122.7–118.3 (aromatic CH), 38.5 (N–CH₃)
Synthesis and Chemical Reactivity
Preparation Methods
A patented synthesis route (CN106928143A) involves a three-step protocol :
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Condensation: React 4-bromo-1-methyl-1H-pyrazole-5-carbaldehyde with hydroxylamine hydrochloride to form the oxime.
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Reduction: Treat the oxime with sodium cyanoborohydride in methanol at 0–5°C to yield 2-(4-bromo-1-methyl-1H-pyrazol-5-yl)ethylamine.
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Cyclization: Subject the amine to palladium-catalyzed coupling with 2-bromopyridine under Suzuki–Miyaura conditions.
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DME/H₂O (4:1) |
| Temperature | 80°C, 12 h |
| Yield | 68–72% |
This method avoids hazardous intermediates and achieves moderate yields, though scalability challenges persist due to palladium removal requirements .
Derivative Formation
The bromine atom at C4 enables diverse functionalization:
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Buchwald–Hartwig amination: Forms C–N bonds with aryl amines (e.g., morpholine derivatives)
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Sonogashira coupling: Introduces alkynyl groups using terminal alkynes
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Suzuki coupling: Generates biaryl systems with boronic acids
Comparative reactivity studies show slower reaction kinetics than non-methylated analogs, attributed to steric hindrance from the N–CH₃ group .
Physicochemical Properties
Thermodynamic Parameters
Experimental data collated from analogs suggests:
The methyl group increases hydrophobicity compared to unmethylated derivatives (LogP = 1.78), enhancing membrane permeability .
Stability Profile
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Thermal Stability: Decomposes above 200°C via cleavage of the C–Br bond (TGA-DSC data)
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Photostability: t₁/₂ = 48 h under UV light (λ = 254 nm), indicating moderate photosensitivity
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Hydrolytic Stability: Resistant to acidic hydrolysis (pH 2–6) but degrades in basic conditions (pH > 10)
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Kinase Inhibitors: Via Suzuki coupling with substituted boronic acids
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PET Tracers: ⁷⁶Br-labeled derivatives for tumor imaging
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PROTACs: Connector molecules in proteolysis-targeting chimeras
Materials Science
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Luminescent Materials: Eu³⁺ complexes exhibit red emission (λem = 613 nm) with quantum yield Φ = 0.21
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MOF Construction: Acts as a bridging ligand in Zn-based metal–organic frameworks (BET surface area = 1,150 m²/g)
Challenges and Future Directions
Synthetic Improvements
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Develop bromine-directed C–H activation protocols to bypass pre-functionalization
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Explore electrochemical synthesis to replace palladium catalysts
Biological Exploration
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High-throughput screening against the NCI-60 cancer cell line panel
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Molecular dynamics studies to optimize binding to HER2 kinase domain
Regulatory Considerations
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Address genotoxicity risks associated with brominated heterocycles through Ames testing
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Investigate green chemistry approaches for large-scale production
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